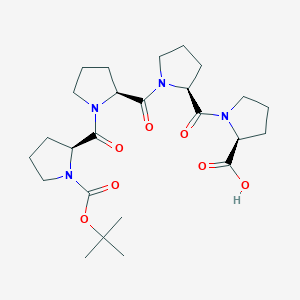

Boc-pro-pro-pro-pro-OH

Description

Boc-Pro-Pro-Pro-Pro-OH (CAS 29804-52-2) is a tetrapeptide featuring four consecutive proline residues, each protected by a tert-butoxycarbonyl (Boc) group at the N-terminus. Proline’s unique cyclic structure imparts rigidity to peptide chains, making this compound particularly valuable in studying polyproline helices and conformational stability in peptides . Its molecular formula is $ \text{C}{25}\text{H}{37}\text{N}3\text{O}6 $, with a molecular weight of 475.585 g/mol . This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its acid-labile Boc protection, which allows sequential deprotection during chain elongation .

Propriétés

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N4O7/c1-25(2,3)36-24(35)29-15-6-10-18(29)22(32)27-13-4-8-16(27)20(30)26-12-5-9-17(26)21(31)28-14-7-11-19(28)23(33)34/h16-19H,4-15H2,1-3H3,(H,33,34)/t16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIYRONDCOJJQA-VJANTYMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-pro-pro-pro-pro-OH typically involves the stepwise addition of proline residues to a growing peptide chain. The process begins with the protection of the amino group of proline using the Boc group. The protected proline is then coupled with another proline residue using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This process is repeated until the desired tetrapeptide is obtained.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be carried out using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, allowing for the efficient production of peptides. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid support, facilitating purification and handling.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-pro-pro-pro-pro-OH can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling: The tetrapeptide can be further elongated by coupling with additional amino acids or peptide fragments.

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.

Coupling: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N,N-diisopropylethylamine (DIPEA).

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Deprotection: L-prolyl-L-prolyl-L-prolyl-L-prolyl-OH.

Coupling: Extended peptides with additional amino acid residues.

Hydrolysis: Individual amino acids, primarily proline.

Applications De Recherche Scientifique

Peptide Synthesis

Boc-pro-pro-pro-pro-OH is extensively used in peptide synthesis due to its protective capabilities:

- Selective Modification : The Boc group protects the amino functionality during coupling reactions, allowing researchers to selectively modify other amino acids without interference .

- Efficiency in Assembly : It enhances the efficiency of peptide assembly by preventing unwanted side reactions during synthesis .

Drug Development

In pharmaceutical research, this compound is employed in several key areas:

- Prodrugs Creation : It is used to develop prodrugs that improve the bioavailability of active compounds, making medications more effective and easier to administer .

- Therapeutic Applications : The compound facilitates the design of peptides that can act as therapeutic agents in various diseases.

Protein Engineering

The compound is also significant in protein engineering:

- Modification of Proteins : Researchers utilize this compound to modify proteins, which aids in studying protein interactions and functions essential for understanding biological processes .

- Bioconjugate Development : It plays a role in creating bioconjugates for targeted drug delivery systems, enhancing therapeutic outcomes in diseases such as cancer .

Peptide Synthesis Case Study

A study demonstrated the effectiveness of this compound in synthesizing specific peptide sequences using solid-phase peptide synthesis (SPPS). The Kaiser ninhydrin test was employed to monitor the coupling reactions, confirming successful condensation with other amino acids .

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Coupling | Boc-Pro-Pro-OH + HBTU/HOBt | Basic conditions | Successful peptide formation |

| Deprotection | 25% TFA in DCM | Room temperature | Release of free amino acids |

Drug Development Case Study

In drug formulation studies, Boc-Pro-Pro-OH was utilized to create a series of prodrugs that exhibited enhanced solubility and bioavailability compared to their parent compounds. These findings indicate its potential for improving therapeutic efficacy through better pharmacokinetics .

Mécanisme D'action

The mechanism of action of Boc-pro-pro-pro-pro-OH is primarily related to its role as a peptide building block. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains. The proline residues in the tetrapeptide can influence the conformation and stability of the resulting peptides, affecting their biological activity and interactions with molecular targets.

Comparaison Avec Des Composés Similaires

Research Findings and Trends

- Synthetic Utility : Boc-protected proline derivatives are indispensable in SPPS, with tetrapeptides like This compound enabling precise studies on helix stability .

- Modification-Driven Studies : Ketone- or homoproline-modified analogs (e.g., Boc-4-oxo-Pro-OH , Boc-L-beta-Homoproline ) are increasingly used in bioconjugation and foldamer design .

- Racemic Mixtures: Boc-DL-Pro-OH highlights the growing interest in D-amino acids for enhancing peptide metabolic stability .

Activité Biologique

Boc-Pro-Pro-Pro-Pro-OH, also known as N-Boc-L-proline, is a synthetic peptide derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in various fields, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C15H24N2O5

- Molecular Weight : 288.37 g/mol

- CAS Number : 29804-52-2

The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to a proline backbone, which is essential for its stability and reactivity in peptide synthesis.

This compound exhibits several biological activities that are primarily attributed to its proline residues. Proline analogues are known to modulate protein folding, enzyme activity, and receptor interactions. The following mechanisms have been identified:

- Peptide Synthesis : The compound is commonly used in solid-phase peptide synthesis (SPPS), facilitating the formation of various peptides with specific biological functions .

- Cell Signaling : Proline derivatives can influence cellular signaling pathways, including those related to apoptosis and cell cycle regulation .

- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, potentially inhibiting viral replication through interaction with viral proteins .

In Vitro Studies

A study conducted by MedChemExpress highlighted the compound's role in modulating various cellular processes:

- Anti-infection : this compound demonstrated efficacy against several viruses, including HIV and influenza, by disrupting viral protein interactions necessary for replication .

- Cell Cycle Regulation : The compound was found to induce apoptosis in cancer cell lines by activating caspase pathways, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.